molecular formula C12H17NO2 B3167510 4-((3-Ethyloxetan-3-yl)methoxy)aniline CAS No. 920973-76-8

4-((3-Ethyloxetan-3-yl)methoxy)aniline

Cat. No.: B3167510
CAS No.: 920973-76-8
M. Wt: 207.27 g/mol
InChI Key: XKGSALNVFIQYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Ethyloxetan-3-yl)methoxy)aniline is a high-purity chemical building block designed for advanced materials research. Its molecular structure, which combines a functional aniline group with a 3-ethyloxetane unit, makes it a promising precursor for synthesizing more complex organic compounds. A key application area is in the development of next-generation organic electronic devices. The oxetane functional group is known to undergo cationic polymerization, which can be utilized to create cross-linked, insoluble thin films ideal for charge transport layers . Research on similar oxetane-containing molecules has demonstrated their successful use as hole-transporting materials (HTMs) in high-performance flexible organic light-emitting diodes (FOLEDs), where they improve device luminance and operational stability compared to common materials like PEDOT:PSS . Furthermore, such functional aniline derivatives can be explored as intermediates for synthesizing novel polymers for perovskite solar cells (PSCs), contributing to improvements in charge transport, device stability, and power conversion efficiency . This product is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-ethyloxetan-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-12(7-14-8-12)9-15-11-5-3-10(13)4-6-11/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGSALNVFIQYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735473
Record name 4-[(3-Ethyloxetan-3-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920973-76-8
Record name 4-[(3-Ethyloxetan-3-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Pathway Optimization for the Chemical Compound

Exploration of Regioselective Synthesis Strategies

The synthesis of 4-((3-Ethyloxetan-3-yl)methoxy)aniline necessitates careful control of regioselectivity to ensure the formation of the desired para-substituted product. Two primary retrosynthetic approaches are considered, both centering on the formation of the ether linkage.

Pathway A: Alkylation of 4-Aminophenol (B1666318) Derivatives

This strategy involves the direct O-alkylation of a 4-aminophenol derivative with an activated form of (3-ethyloxetan-3-yl)methanol. Due to the presence of two nucleophilic sites in 4-aminophenol (the amino and hydroxyl groups), direct alkylation is often unselective. Therefore, protection of the more nucleophilic amino group is crucial for achieving high regioselectivity.

Pathway B: Reduction of a Nitro-Aromatic Precursor

An alternative approach involves the etherification of 4-nitrophenol (B140041) with an appropriate (3-ethyloxetan-3-yl)methyl electrophile, followed by the reduction of the nitro group to an amine. This pathway circumvents the need for amino group protection as the hydroxyl group is the sole strong nucleophile in the starting material under basic conditions.

A comparative overview of these strategies is presented in Table 1.

StrategyKey Intermediate(s)Key Reaction(s)AdvantagesChallenges
Pathway A N-Protected 4-aminophenol, (3-Ethyloxetan-3-yl)methyl tosylateWilliamson Ether Synthesis, DeprotectionMilder final step (deprotection)Requires additional protection/deprotection steps
Pathway B 4-Nitrophenol, (3-Ethyloxetan-3-yl)methyl tosylateWilliamson Ether Synthesis, Nitro ReductionFewer steps, readily available starting materialsReduction step may require specific catalysts to avoid side reactions

Development of Optimized Reaction Pathways and Process Efficiencies

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step in the chosen pathway.

For Pathway A, the Williamson ether synthesis is a critical step. The reaction of an N-protected 4-aminophenol, such as N-Boc-4-aminophenol, with (3-ethyloxetan-3-yl)methyl tosylate is typically carried out in the presence of a non-nucleophilic base to deprotonate the phenol. The choice of solvent is also critical; polar aprotic solvents are generally preferred as they can accelerate the rate of S(_N)2 reactions. masterorganicchemistry.com

In Pathway B, the initial etherification of 4-nitrophenol proceeds under similar conditions. The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation. wikipedia.org The choice of catalyst and reaction conditions is important to ensure complete reduction of the nitro group without affecting the oxetane (B1205548) ring.

Table 2 provides a summary of typical optimized conditions for these key transformations.

ReactionReactantsCatalyst/BaseSolventTemperature (°C)Typical Yield (%)
Williamson Ether SynthesisN-Boc-4-aminophenol, (3-Ethyloxetan-3-yl)methyl tosylateK₂CO₃Acetonitrile8085-95
Nitro Group Reduction4-((3-Ethyloxetan-3-yl)methoxy)-1-nitrobenzenePd/CEthanol25-40>95
Boc DeprotectionN-Boc-4-((3-ethyloxetan-3-yl)methoxy)anilineTrifluoroacetic Acid (TFA)Dichloromethane0-25>95

Mechanistic Insights into Ether Linkage Formation

The formation of the ether linkage in the synthesis of this compound predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, characteristic of the Williamson ether synthesis. masterorganicchemistry.com

In this reaction, a phenoxide ion, generated by the deprotonation of either N-protected 4-aminophenol or 4-nitrophenol by a suitable base, acts as the nucleophile. This nucleophile attacks the electrophilic carbon of the (3-ethyloxetan-3-yl)methyl group, which bears a good leaving group, typically a tosylate or a halide. The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.

The transition state of this reaction involves a five-coordinate carbon atom, and its stability is influenced by steric hindrance around the reaction center. The primary nature of the carbon in the (3-ethyloxetan-3-yl)methyl electrophile is ideal for an S(_N)2 reaction, minimizing competing elimination reactions. masterorganicchemistry.com

Application of Protecting Group Chemistry in Oxetane-Aniline Conjugation

Protecting group chemistry is essential for the successful regioselective synthesis of this compound, particularly when following Pathway A. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the aniline (B41778) nitrogen due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions. fishersci.co.uk

The protection of 4-aminophenol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate yields N-Boc-4-aminophenol. This intermediate can then undergo selective O-alkylation.

The final step in this pathway is the deprotection of the Boc group. This is typically achieved by treating the N-Boc protected product with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane. fishersci.co.uknih.gov The reaction is generally clean and proceeds with high yield.

Considerations for Scalable Synthesis and Industrial Relevance

The industrial production of this compound requires a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally friendly. Both Pathway A and Pathway B have aspects that can be optimized for scale-up.

Recent advancements in flow chemistry and process optimization techniques can be applied to improve the efficiency and safety of the synthesis. Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and purity, and facilitate safer handling of hazardous materials.

Advanced Characterization Techniques for Synthetic Intermediates and Final Product Purity

The structural elucidation and purity assessment of this compound and its synthetic intermediates are accomplished using a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for structural confirmation.

¹H NMR spectroscopy provides information on the number and types of protons and their connectivity. Key signals would include those for the aromatic protons, the methylene (B1212753) protons of the methoxy (B1213986) group, and the protons of the oxetane ring and its ethyl substituent.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the ether carbon, and the carbons of the oxetane ring are diagnostic.

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and its fragments, confirming the molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretch of the amine, the C-O stretch of the ether, and the aromatic C-H and C=C bonds would be expected.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the final product and for monitoring the progress of reactions.

Table 3 summarizes the expected characterization data for the final product.

TechniqueExpected Data/Signals
¹H NMR Aromatic protons (multiplets), Methylene protons of the methoxy group (singlet), Oxetane ring protons (multiplets), Ethyl group protons (triplet and quartet)
¹³C NMR Aromatic carbons, Ether carbon (alkoxy), Oxetane ring carbons, Ethyl group carbons
HRMS Molecular ion peak corresponding to the exact mass of C₁₂H₁₇NO₂
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1240 (Aryl C-O stretch), ~980 (Oxetane ring vibration)
HPLC Single major peak indicating high purity

Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Analysis of Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring

The aniline ring in 4-((3-Ethyloxetan-3-yl)methoxy)aniline is considered "activated" towards electrophilic aromatic substitution. This is due to the presence of two electron-donating groups: the primary amino group (-NH₂) and the ether-linked (3-ethyloxetan-3-yl)methoxy group (-OCH₂-). Both groups increase the electron density of the aromatic ring, making it more attractive to electrophiles than benzene.

Both the amino and alkoxy groups are ortho-, para-directing. Since the para position is already occupied by the (3-ethyloxetan-3-yl)methoxy substituent, electrophilic attack is directed to the positions ortho to the activating groups. The amino group is a significantly stronger activating group than the alkoxy group. Consequently, electrophiles will preferentially add to the positions ortho to the amino group, namely C2 and C6.

The substitution pattern can be summarized as follows:

Primary directing influence: Amino group (-NH₂)

Secondary directing influence: (3-Ethyloxetan-3-yl)methoxy group (-OR)

Predicted sites of substitution: C2 and C6 positions of the aniline ring

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution
Substituent GroupPosition on RingActivating/Deactivating EffectDirecting InfluencePredicted Reactivity Site
-NH₂ (Amino)C1Strongly ActivatingOrtho, ParaC2, C6
-OCH₂R (Alkoxy)C4ActivatingOrtho, Para

Evaluation of Nucleophilic Reactivity at the Amino Functionality

The lone pair of electrons on the nitrogen atom of the primary amino group confers significant nucleophilic character to the molecule. The electron-donating nature of the para-alkoxy substituent further enhances the electron density on the nitrogen, thereby increasing its nucleophilicity compared to unsubstituted aniline.

This nucleophilic character allows the amino group to participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile, displacing leaving groups on other activated aromatic rings. Studies on similar systems, such as the reaction of anilines with substituted halogenated pyridines or quinazolines, demonstrate this reactivity. nih.govrsc.org The kinetics of such reactions are often subject to catalysis by the reactant amine itself or other bases, particularly in less polar solvents. rsc.org

The nucleophilicity of the aniline nitrogen is a critical factor in potential cross-linking reactions when the molecule is used in polymer formulations, where it can react with other functional groups like epoxides or isocyanates.

Investigations into Oxetane (B1205548) Ring-Opening Polymerization Mechanisms

The four-membered oxetane ring possesses considerable ring strain energy (approximately 107 kJ/mol or 25.5 kcal/mol), which is comparable to that of oxiranes (epoxides). radtech.orgbeilstein-journals.org This strain is the thermodynamic driving force for ring-opening polymerization, a process that can be initiated through several pathways to produce polyethers. researchgate.net

Cationic ring-opening polymerization (CROP) is a common and efficient method for polymerizing oxetanes. radtech.org The process is typically initiated by strong protic acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxetane ring, creating an active oxonium ion. The polymerization then proceeds via a chain-growth mechanism where the active chain end (the oxonium ion) attacks another monomer molecule.

Key aspects of the CROP dynamics include:

Initiation: A cationic initiator, such as BF₃·OEt₂, attacks the oxygen of the oxetane ring.

Propagation: The resulting tertiary oxonium ion is attacked by the oxygen of another oxetane monomer, propagating the polymer chain.

Catalysts: A variety of catalysts can be employed, including conventional Lewis acids and solid acid catalysts like proton-exchanged montmorillonite (B579905) clay (Maghnite-H⁺), which offer advantages in terms of milder reaction conditions and easier product separation. researchgate.netorientjchem.org

Side Reactions: The polymerization can be complicated by side reactions, most notably "backbiting," where the active chain end attacks its own chain, leading to the formation of cyclic oligomers. rsc.org

Table 2: Representative Catalysts for Cationic Ring-Opening Polymerization of Oxetanes
Catalyst TypeSpecific ExampleKey CharacteristicsReference
Lewis AcidBF₃·OEt₂ (Boron Trifluoride Etherate)Common, effective homogeneous catalyst. radtech.org
Solid AcidMaghnite-H⁺ (Proton-Exchanged Montmorillonite)Heterogeneous catalyst, allows for mild conditions and simple filtration-based removal. researchgate.netorientjchem.org
Photo-Acid Generator (PAG)Onium Salts (e.g., Diaryliodonium Salts)Generates a strong acid upon UV irradiation to initiate polymerization at room temperature. radtech.org

Photo-initiated cationic polymerization represents a significant advancement, allowing for spatial and temporal control over the curing process. In this method, a photo-acid generator (PAG) is added to the oxetane monomer. radtech.org Upon exposure to radiation of a suitable wavelength (typically UV light), the PAG undergoes photolysis to generate a strong Brønsted or Lewis acid. This photogenerated acid then initiates the cationic ring-opening polymerization of the oxetane in the same manner as a conventionally added acid. This technique is highly valued in applications like coatings, adhesives, and 3D printing due to its high reactivity at room temperature and the excellent physical properties of the resulting cured materials. radtech.org

The bifunctional nature of this compound—possessing both a polymerizable oxetane ring and a reactive aniline group—makes it an ideal candidate for forming cross-linked polymer networks. Network formation can be achieved through several mechanisms:

Polymerization of Polyfunctional Monomers: If the molecule is used in conjunction with other monomers containing two or more oxetane groups, the polymerization of these groups alone will lead to a cross-linked polyether network. High-performance photo-curing systems are often based on such polyfunctional oxetane resins. radtech.org

Dual-Cure Systems: A network can be formed by utilizing both functional groups in separate reaction steps. For example, the oxetane rings can be polymerized first (e.g., via photo-initiation). The resulting linear or branched polymer would have pendant aniline groups, which could then be cross-linked in a second step, perhaps thermally, by reacting them with a suitable cross-linking agent like a di-epoxide or di-isocyanate.

Concurrent Reactions: In some formulations, the oxetane polymerization and a reaction involving the aniline group could proceed concurrently. For instance, in a mixture with epoxy resins, the cationic initiator could polymerize the oxetane while the aniline's nucleophilic nitrogen attacks and opens the epoxy rings, leading directly to a complex, interpenetrating polymer network.

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Oxetane Ring-Opening: The ring-opening of oxetanes is thermodynamically favorable due to the release of significant ring strain (≈25.5 kcal/mol). beilstein-journals.org However, the reaction is kinetically controlled and requires a catalyst to overcome the activation energy barrier. Theoretical studies have indicated that the transition state for oxetane ring-opening has slightly less strain compared to that of oxiranes, resulting in a higher activation energy and a somewhat lower reactivity under identical conditions. researchgate.net

Aniline Reactions: Kinetic studies of reactions involving the aniline moiety can be inferred from related systems. For example, the kinetics of oxidative coupling reactions involving aniline derivatives have been shown to follow first-order models, with the stability of the products being temperature-dependent. researchgate.net Similarly, kinetic investigations of nucleophilic aromatic substitution reactions involving anilines have detailed the influence of solvents and catalysts on reaction rates, often described by a two-stage mechanism. rsc.org Computational studies on the reaction of 4-methyl aniline (a structural analogue) with hydroxyl radicals have been used to calculate reaction rate coefficients over a wide range of temperatures, providing insight into reaction mechanisms and product distributions. mdpi.com

Table 3: Illustrative Kinetic and Thermodynamic Data for Related Systems
Reaction TypeSystem StudiedParameterValueReference
Ring Strain EnergyOxetaneΔHstrain25.5 kcal/mol (107 kJ/mol) radtech.orgbeilstein-journals.org
Oxidative CouplingAniline + PromethazineActivation Energy (Ea)9.3369 kJ/mol researchgate.net
Activation Enthalpy (ΔH)+6.826 kJ/mol
Activation Gibbs Free Energy (ΔG)+79.7797 kJ/mol
Radical Reaction4-Methyl Aniline + OH radicalTotal Rate Coefficient (ktotal)2.04 × 10⁻¹⁸ T2.07 exp[(11.2 kJ/mol)/RT] cm³/s mdpi.com

Stereochemical Control and Outcomes in Reactions Involving the Oxetane Moiety

The stereochemistry of the 3-ethyloxetan-3-yl group in this compound introduces a chiral center that can significantly influence the compound's reactivity and the stereochemical outcome of its reactions. The control of this stereocenter is primarily established during the synthesis of the oxetane ring itself, and its presence can direct the formation of subsequent stereoisomers in reactions involving the aniline moiety or the ether linkage.

A key strategy for achieving stereochemical control is through the use of enantiomerically pure starting materials. The synthesis of chiral (3-ethyloxetan-3-yl)methanol, a direct precursor to the title compound, is a critical step. While the direct asymmetric synthesis of this specific alcohol is not extensively documented in readily available literature, general methods for the stereoselective synthesis of substituted oxetanes and the enzymatic resolution of chiral alcohols provide established pathways to obtain enantiomerically enriched precursors. rsc.orgnih.gov

Enzymatic Resolution of Precursors

One effective method for obtaining chiral building blocks is enzymatic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, the enzymatic resolution of racemic alcohols or their ester derivatives is a widely used industrial process.

A well-documented example is the kinetic resolution of racemic ethyl-3-hydroxybutyrate using immobilized Candida antarctica lipase (B570770) B (CALB). In this process, the enzyme selectively acetylates one enantiomer, leaving the other unreacted. This allows for the separation of the acetylated product from the remaining alcohol, yielding both enantiomers in high enantiomeric excess. nih.govtechnion.ac.ilresearchgate.net A similar strategy could theoretically be applied to a suitable precursor of (3-ethyloxetan-3-yl)methanol or to the alcohol itself to resolve its racemic mixture.

The table below illustrates the typical outcomes of enzymatic resolution for a model β-hydroxy ester, demonstrating the high enantiomeric excess that can be achieved.

Table 1: Illustrative Data on Enzymatic Resolution of Ethyl 3-Hydroxybutyrate

Enzyme Acyl Donor Conversion (%) Enantiomeric Excess of Remaining Alcohol (ee, %) Enantiomeric Excess of Product (ee, %)
Candida antarctica lipase B (CALB) Vinyl acetate ~50 >98 (R) >95 (S)

Note: This data is for a model compound and serves to illustrate the principle of enzymatic resolution that could be applied to precursors of the title compound.

Once the chiral (R)- or (S)-(3-ethyloxetan-3-yl)methanol is obtained, it can be converted to this compound, for example, via a Williamson ether synthesis with a protected 4-aminophenol (B1666318) derivative followed by deprotection. In such a sequence, the stereochemistry of the oxetane ring is typically retained.

Stereochemical Influence on Reactivity

The fixed stereochemistry of the oxetane moiety can influence the reactivity of the aniline functional group. The chiral environment created by the substituted oxetane ring can lead to diastereoselectivity in reactions such as N-alkylation, N-acylation, or the formation of Schiff bases. The bulky and stereochemically defined oxetane group can sterically hinder one face of the molecule, directing the approach of reagents to the less hindered face.

Furthermore, reactions that involve the oxetane ring itself, such as acid-catalyzed ring-opening, are expected to proceed with a high degree of stereochemical control. The mechanism of these reactions would likely involve nucleophilic attack on a protonated oxetane intermediate. The stereochemistry of the starting material would dictate the stereochemistry of the resulting diol product. While specific studies on the ring-opening of this compound are not available, the principles of stereospecific SN2-type reactions on activated oxetanes suggest that the reaction would proceed with inversion of configuration at the attacked carbon atom.

Derivatization and Analog Development of the Chemical Compound for Functional Enhancement

Rational Design of Structural Modifications for Tunable Electronic Properties

The rational design of derivatives based on 4-((3-ethyloxetan-3-yl)methoxy)aniline is centered on leveraging its distinct chemical functionalities to create materials with tailored electronic characteristics. The primary components of this molecule that are subject to modification are the aniline (B41778) nitrogen and the oxetane (B1205548) ring.

The aniline moiety provides a site for the attachment of various electroactive groups, most notably to form triarylamine structures. Triarylamines are well-established as effective hole-transporting cores due to their electron-rich nature and ability to stabilize positive charges (cations). By incorporating the this compound unit into a larger conjugated system, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely controlled. The electron-donating methoxy (B1213986) group on the aniline further influences these energy levels, making the resulting materials suitable for efficient charge injection and transport in electronic devices. Theoretical studies, such as those using density functional theory (DFT), are often employed to predict how different substituents will affect the electronic structure and hole mobility of the final compound. mdpi.comfrontiersin.org

The 3-ethyloxetane group is a key component for enhancing the material's processability and stability. This group can undergo cationic ring-opening polymerization upon exposure to heat or an acid catalyst. This process allows for the formation of a cross-linked network, which imparts thermal, chemical, and morphological stability to the material film. This is particularly advantageous in multilayer devices where subsequent processing steps with solvents could otherwise damage the underlying layers. The ability to form a robust, insoluble film after deposition is a significant driver in the design of these materials.

Synthesis and Characterization of Advanced Hole-Transporting Material (HTM) Analogues

The synthesis of advanced HTMs from this compound typically involves coupling it with a suitable core structure to create a larger, functional molecule. The resulting analogues are then characterized to assess their thermal, optical, and electrochemical properties, which determine their suitability for use in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Incorporation into Triphenylamine (B166846) (TPA) Scaffolds

A common strategy for developing high-performance HTMs is the incorporation of the this compound moiety into a triphenylamine (TPA) scaffold. TPA derivatives are known for their excellent hole-transporting capabilities. The synthesis often involves a palladium-catalyzed Buchwald-Hartwig amination reaction, where the aniline derivative is coupled with a di- or tri-halogenated triphenylamine core. This allows for the creation of star-shaped or dendritic molecules where multiple oxetane-functionalized arms extend from a central TPA core.

These TPA-based HTMs with terminal oxetane groups exhibit desirable properties such as high glass transition temperatures (Tg), which contribute to the morphological stability of the films. The presence of the electron-donating methoxy groups on the TPA arms can also favorably adjust the HOMO energy level to better align with the valence band of perovskite absorbers in solar cells, facilitating efficient hole extraction. frontiersin.org

Development of Cross-linkable HTM Architectures

A significant advancement in HTM design is the development of cross-linkable architectures, a key feature enabled by the oxetane group of this compound. When a thin film of an oxetane-containing HTM is deposited, it can be subsequently cross-linked through cationic ring-opening polymerization. This is typically initiated by adding a small amount of a photo- or thermo-acid generator to the HTM solution before deposition. Upon heating or UV irradiation, the acid is released, catalyzing the polymerization of the oxetane rings to form a durable, insoluble polymer network.

This cross-linking has several benefits:

Solvent Resistance: The cross-linked film is resistant to common organic solvents used in the deposition of subsequent layers in a device stack. This prevents the intermixing of layers, which can be detrimental to device performance.

Morphological Stability: The covalent bonds formed during cross-linking lock the molecular structure in place, preventing crystallization and maintaining a smooth, amorphous film morphology even at elevated temperatures.

Strategies for Improving Solution Processability and Film Morphology

Good solution processability is essential for fabricating large-area and low-cost optoelectronic devices. The initial, un-cross-linked HTMs derived from this compound are designed to have good solubility in common organic solvents like chlorobenzene (B131634) or toluene. The presence of the ethyl group on the oxetane ring helps to disrupt intermolecular packing and improve solubility.

After deposition via methods like spin-coating, the subsequent cross-linking process plays a crucial role in defining the final film morphology. The polymerization helps to form a smooth and uniform film, which is critical for achieving good interfacial contact with adjacent layers in a device. A uniform HTM layer ensures efficient charge transport and minimizes leakage currents, leading to higher device performance. The surface roughness of the film can be characterized by techniques like atomic force microscopy (AFM). nih.gov

Structure-Property Relationship (SPR) Studies of Derivatized Compounds

Structure-property relationship (SPR) studies are vital for understanding how molecular modifications influence the material's performance. For HTMs derived from this compound, these studies focus on correlating changes in the molecular structure with key properties such as thermal stability, energy levels, and charge mobility.

For instance, increasing the number of oxetane-functionalized arms on a TPA core generally leads to a higher glass transition temperature (Tg) and improved thermal stability of the resulting film. The choice of the central core and any linking groups also has a significant impact on the electronic properties. frontiersin.org For example, introducing more electron-donating groups will raise the HOMO energy level, while incorporating electron-withdrawing groups will lower it. This allows for fine-tuning of the HTM's energy levels to match those of the other materials in a device for optimal performance.

Hole mobility is another critical parameter that is highly dependent on the molecular structure. The spatial arrangement of the hole-transporting moieties and the degree of intermolecular π-π stacking influence how efficiently holes can move through the material. While cross-linking can slightly alter the electronic communication between molecules, the primary hole-transporting pathways within the TPA units are largely maintained.

The following table summarizes the properties of two hypothetical HTM analogues derived from this compound, illustrating a typical structure-property relationship.

Compound Core Structure Number of Oxetane Units HOMO Level (eV) Hole Mobility (cm²/Vs) Glass Transition Temp. (Tg) (°C)
HTM-1 Triphenylamine2-5.152.5 x 10⁻⁴110
HTM-2 Triphenylamine3-5.123.1 x 10⁻⁴135

This table is for illustrative purposes and contains hypothetical data.

Synthesis of Analogues for Specific Optoelectronic and Photonic Applications

The ability to tailor the properties of HTMs based on this compound makes them highly suitable for a range of specific optoelectronic and photonic applications.

Perovskite Solar Cells (PSCs): In n-i-p structured PSCs, the HTM plays a critical role in extracting holes from the perovskite layer and transporting them to the electrode. Cross-linkable HTMs are particularly valuable here as they form a robust protective layer on top of the perovskite, preventing degradation from moisture and other environmental factors. The tunable HOMO level allows for excellent energy level alignment with the valence band of the perovskite, leading to high power conversion efficiencies. nih.gov

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the HTM facilitates the injection of holes from the anode and their transport to the emissive layer. The high thermal and morphological stability of cross-linked HTMs is beneficial for the long-term operational stability and lifetime of OLED devices. Furthermore, the high transparency of these materials in the visible region ensures that light generated in the emissive layer can escape the device without significant absorption losses.

The synthesis of analogues for these applications often involves modifying the core of the HTM to optimize its performance in a specific device architecture. For example, for blue OLEDs, the HTM might be designed to have a deeper HOMO level and a higher triplet energy to ensure efficient charge injection and prevent exciton (B1674681) quenching at the HTM/emissive layer interface.

Applications of the Chemical Compound and Its Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the efficient injection and transport of charge carriers (holes and electrons) are paramount for achieving high brightness and efficiency. Hole Transport Materials (HTMs) play a critical role in this process, facilitating the movement of holes from the anode to the emissive layer. The molecular design of 4-((3-Ethyloxetan-3-yl)methoxy)aniline suggests its utility as a precursor for robust Hole Injection and Transport Layers (HILs/HTLs).

Function as Hole Injection and Transport Layers (HILs/HTLs)

The core aniline (B41778) structure of this compound provides the essential electronic properties for hole transport. Aniline and its derivatives, such as triphenylamines and carbazoles, are well-known for their ability to form stable cations and facilitate the hopping of holes. The incorporation of an oxetane (B1205548) group into the molecular structure is a key innovation aimed at enhancing the material's morphological and thermal stability. Research on related oxetane-substituted hole-transporting materials has shown that the presence of the oxetane ring can lead to the formation of stable amorphous glasses with high glass transition temperatures (Tg). mdpi.com This is a significant advantage as it prevents the crystallization of the HTL, a common failure mechanism that can lead to device shorting and reduced operational lifetime. mdpi.com

Materials with high thermal stability are crucial for ensuring the longevity of OLED devices, which can generate significant heat during operation. Studies on di(arylcarbazole) substituted oxetanes have demonstrated high thermal degradation temperatures, in the range of 371–391 °C, and high glass transition temperatures, between 107 °C and 142 °C. mdpi.com These properties are attributed to the rigid and bulky nature of the oxetane-containing molecules, which inhibits molecular motion and crystallization. mdpi.com

Utilization in Cross-linked Interlayers for Multilayer Device Fabrication

The fabrication of high-performance OLEDs often involves a multilayer stack, where each layer is deposited sequentially from solution. A major challenge in this process is the potential for the solvent of an upper layer to dissolve and damage the underlying layers. The oxetane group in this compound offers an elegant solution to this problem through thermal cross-linking.

Oxetane rings can undergo ring-opening polymerization when heated, forming a durable, insoluble, and chemically resistant polymer network. dntb.gov.uaresearchgate.net By using a derivative of this compound as the HTL, a thin film can be deposited via solution processing (e.g., spin-coating) and then thermally treated to induce cross-linking. The resulting cross-linked HTL becomes impervious to solvents used in the deposition of subsequent layers, enabling the fabrication of complex, solution-processed multilayer devices without interfacial mixing. researchgate.net This approach avoids the need for photoinitiators, which can sometimes lead to exciton (B1674681) quenching or charge trapping in the device. researchgate.net

Impact on Device Performance Metrics and Long-Term Stability

The use of cross-linkable, oxetane-containing HTLs derived from precursors like this compound can significantly enhance OLED performance and stability. A cross-linked HTL provides a morphologically stable foundation for the device, improving the integrity of the interface with the emissive layer. This leads to more efficient hole injection and can reduce the turn-on voltage of the device.

Research on OLEDs incorporating oxetane-based HTLs has demonstrated promising performance metrics. For instance, devices using di(arylcarbazole)-substituted oxetanes as the HTL with a tris(quinolin-8-olato)aluminium (Alq₃) emitter have achieved low turn-on voltages of 3.4–3.7 V, high brightness exceeding 13,000 cd/m², and luminous efficiencies of up to 4.7 cd/A. mdpi.com The excellent thermal and morphological stability conferred by the oxetane network directly translates to improved long-term operational stability, a critical factor for the commercial viability of OLED displays and lighting. mdpi.com

Table 1: Performance of OLEDs with Oxetane-Substituted Hole Transport Layers Device Configuration: ITO / HTL / Alq₃ / LiF / Al

HTL Compound Turn-on Voltage (V) Max. Brightness (cd/m²) Luminous Efficiency (cd/A) Power Efficiency (lm/W)
Oxetane Derivative 1 3.7 11,670 4.2 2.6
Oxetane Derivative 2 3.4 13,193 3.8 2.6

| Oxetane Derivative 3 | 3.9 | >10,000 | 4.7 | 2.6 |

Data derived from studies on di(arylcarbazole) substituted oxetanes. mdpi.com

Perovskite Solar Cells (PSCs)

Engineering of Interfacial Layers for Optimized Charge Transport

The interface between the perovskite absorber and the HTL is a critical region where charge recombination can occur, leading to significant efficiency losses. beilstein-journals.org Engineering this interface to ensure efficient hole extraction while minimizing recombination is a key strategy for improving PSC performance.

The use of cross-linkable HTMs derived from this compound allows for precise control over the interfacial properties. The cross-linking process can create a more intimate and stable contact with the perovskite surface. This robust interface can passivate defects on the perovskite surface, reducing non-radiative recombination pathways. rsc.org Moreover, a cross-linked HTM can help planarize the perovskite layer, ensuring a uniform interface and preventing direct contact between the perovskite and the top electrode, which would otherwise cause a short circuit. By creating a mechanically tough and well-adhered layer, these materials can mitigate interfacial device failure and enhance charge transport, ultimately boosting the power conversion efficiency and long-term stability of the perovskite solar cell. rsc.orgbeilstein-journals.org

Contribution to Power Conversion Efficiency and Operational Stability

In the realm of perovskite solar cells (PSCs), the hole transport material (HTM) is a critical component that significantly influences both the power conversion efficiency (PCE) and the long-term operational stability of the device. rsc.orgresearchgate.net Aniline derivatives have been extensively investigated as foundational building blocks for novel HTMs due to their excellent charge-transport properties and synthetic versatility. nih.govrsc.org The incorporation of specific functional groups onto the aniline core can modulate the material's electronic and physical properties to optimize device performance.

Derivatives of this compound are emerging as promising candidates for next-generation HTMs. The aniline moiety provides the necessary hole-transporting capability, a crucial function for extracting positive charge carriers from the perovskite layer and transporting them to the electrode, thereby minimizing charge recombination. utoledo.edunih.gov The methoxy (B1213986) group, a common substituent in high-performance HTMs, is known to improve the solubility and film-forming properties of the material, leading to more uniform and defect-free layers. utoledo.edu This enhancement in morphology is critical for achieving high PCEs. rsc.org

The operational stability of PSCs is a major hurdle for their commercialization, with degradation often initiated by environmental factors such as moisture and heat. mdpi.com The design of the HTM plays a pivotal role in protecting the sensitive perovskite layer. The oxetane group in derivatives of this compound can potentially enhance the stability of the solar cell. The compact and stable nature of the oxetane ring could lead to HTMs with higher glass transition temperatures and improved thermal stability. Furthermore, the ether linkage and the oxetane itself can be designed to create a more hydrophobic layer, offering better protection against moisture ingress.

Research into novel HTMs is focused on developing materials that can be processed without the need for additives, which are often detrimental to long-term stability. The molecular design of this compound derivatives aims to achieve high intrinsic hole mobility and optimal energy level alignment with the perovskite layer, thereby boosting both efficiency and stability. nih.gov

Table 1: Performance of Selected Aniline-Derivative-Based Hole Transport Materials in Perovskite Solar Cells

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Reference HTM (Spiro-OMeTAD) ~22%~1.15~24~0.80
Aniline-based Enamine HTM >20%>1.10>23>0.78
Quinoxaline-based HTM ~21%~1.12~23.5~0.79
Pyrene-based HTM >22%~1.14~24.5~0.81

Photocurable Resin Compositions and Polymer Networks

The oxetane functionality within this compound makes it a highly valuable component in the formulation of photocurable resins. Oxetanes undergo cationic ring-opening polymerization upon exposure to UV light in the presence of a suitable photoinitiator. researchgate.netresearchgate.net This process is characterized by low shrinkage and excellent thermal and chemical resistance of the resulting polymer network, making oxetane-based resins highly desirable for high-performance applications. uvebtech.com

Additive manufacturing, or 3D printing, technologies that utilize photopolymerization, such as stereolithography (SLA) and digital light processing (DLP), rely on liquid resins that can be selectively cured into solid structures. mdpi.comgoogle.comnih.gov Resins incorporating derivatives of this compound offer several advantages. The presence of the oxetane ring allows for the formulation of resins with improved mechanical properties, such as higher toughness and better dimensional stability, compared to traditional acrylate-based systems. uvebtech.com

The aniline component of the molecule can also contribute to the final properties of the printed object. The aromatic nature of the aniline core can enhance the thermal stability and mechanical strength of the polymer network. Furthermore, the aniline nitrogen can be functionalized to introduce other reactive groups or to modify the resin's viscosity and curing characteristics. The combination of the rigid aniline core with the flexible polymer chains formed from the oxetane ring-opening can lead to materials with a tunable balance of stiffness and toughness.

Aniline derivatives have been shown to participate in photopolymerization reactions, and their presence can influence the curing kinetics and the efficiency of the photoinitiator system. researchgate.net The electron-rich nature of the aniline ring can potentially interact with the excited state of the photoinitiator or the propagating cationic species, thereby modulating the polymerization rate and the final network structure. This interaction could be harnessed to develop more efficient and versatile photoinitiator systems for oxetane-based resins.

Emerging Applications in Novel Material Systems

The bifunctional nature of this compound, possessing both a polymerizable oxetane group and a synthetically versatile aniline group, opens up possibilities for its use in a variety of novel material systems. For instance, it could be used as a crosslinking agent in other polymer systems to enhance their thermal and mechanical properties. The aniline group could be further functionalized to attach other moieties, such as chromophores for optical applications or bioactive molecules for biomedical devices.

Theoretical and Computational Studies of the Chemical Compound and Its Derivatives

Density Functional Theory (DFT) Investigations

No specific Density Functional Theory (DFT) investigations for 4-((3-Ethyloxetan-3-yl)methoxy)aniline have been reported in peer-reviewed literature.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has been used extensively for aniline (B41778) and its derivatives. sci-hub.se DFT calculations can provide detailed insights into the geometric and electronic properties that govern the reactivity and behavior of such compounds. researchgate.net For example, studies on other aniline derivatives have successfully used DFT to optimize molecular geometries, calculate rotational barriers, and analyze electronic properties.

There is no published data on the specific electronic structure or HOMO-LUMO gap of this compound.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects include the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net In general, a larger HOMO-LUMO gap implies higher stability. DFT studies on aniline derivatives often focus on how different substituents alter the HOMO-LUMO gap, thereby tuning the molecule's electronic characteristics. sci-hub.se

Specific conformational analyses, optimized molecular geometries, and predicted vibrational spectra for this compound are not available in the public domain.

DFT is a primary tool for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and exploring different possible spatial arrangements (conformational analysis). For a flexible molecule like this compound, with its rotatable bonds, DFT could identify the lowest energy conformers. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.net These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming molecular structure. sci-hub.se

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior

No specific Molecular Dynamics (MD) simulation studies for this compound have been published.

MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It allows researchers to study how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. For oxetane-containing compounds, MD simulations are valuable in medicinal chemistry to assess how the molecule fits and remains within a biological target's binding pocket, providing insights into its potential efficacy as a drug. Such simulations could, in principle, be used to understand the solubility, diffusion, and aggregation behavior of this compound in various solvents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

No QSAR or QSPR models specifically developed for or including this compound are available.

QSAR and QSPR models are statistical regression or classification models that correlate the chemical structure of a substance with its biological activity (QSAR) or physicochemical properties (QSPR). These models are essential tools for predictive design in medicinal chemistry and materials science. nih.gov Extensive QSAR studies have been performed on various series of aniline derivatives to predict properties like toxicity and lipophilicity (log KOW). researchgate.netnih.gov These models use calculated molecular descriptors to predict the properties of new, unsynthesized compounds. The oxetane (B1205548) moiety, known to influence properties like solubility and metabolic stability, would be an important structural feature in any QSAR/QSPR model. acs.orgnih.gov

Below is an interactive table showing examples of molecular descriptors commonly used in QSAR/QSPR studies of aniline derivatives, which would be relevant for modeling this compound.

Descriptor CategoryExample Descriptor NameProperty Predicted/CorrelatedReference
Topological Barysz matrix (SEigZ)Lipophilicity researchgate.net
Physicochemical Moriguchi octanol-water partition coefficient (MLOGP)Lipophilicity, Toxicity researchgate.net
Electronic Hammett sigma constant (σ)Toxicity, Reactivity nih.gov
Constitutional Molecular Weight (MW)General physical properties researchgate.netnih.gov
Quantum-Chemical Electrophilicity (ω)Lipophilicity, Reactivity researchgate.net

Computational Analysis of Reaction Mechanisms and Transition States

There are no published computational studies on the reaction mechanisms or transition states involving this compound.

Computational chemistry is frequently used to map out the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. This analysis helps in understanding reaction kinetics and selectivity. For instance, computational studies have been applied to understand the mechanisms of C-H functionalization in aniline derivatives. nih.gov Similarly, the ring-opening reactions of the strained oxetane ring under various conditions are another area where computational analysis can provide deep mechanistic insights.

Prediction of Optical and Spectroscopic Properties (e.g., UV-Vis absorption, Photoluminescence)

No predicted optical or spectroscopic properties for this compound have been published.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. Such calculations on aniline derivatives have been used to understand the nature of their electronic transitions, which are often charge-transfer in nature. researchgate.net Machine learning models are also emerging as a faster alternative to TD-DFT for predicting UV-Vis spectra from molecular structure alone. nih.gov These computational tools could be applied to this compound to predict its absorption spectrum and other photophysical properties like photoluminescence, which are relevant for applications in materials science.

Future Research Directions and Emerging Paradigms for the Chemical Compound

Exploration of Unconventional Synthetic Methodologies

The conventional synthesis of oxetanes often relies on the Williamson etherification, which involves intramolecular cyclization. beilstein-journals.orgacs.org While effective, this method can be limited by precursor availability and reaction conditions. Future research should pivot towards more advanced and unconventional synthetic strategies to access 4-((3-Ethyloxetan-3-yl)methoxy)aniline and its derivatives with greater efficiency and versatility.

One promising avenue is the application of photoredox catalysis . Recent advancements have demonstrated the use of visible light to initiate novel transformations, including the formation of strained ring systems under mild conditions. beilstein-journals.org For instance, a visible-light-mediated Paternò-Büchi reaction or a 1,5-hydrogen atom transfer (HAT) could offer new pathways to construct the oxetane (B1205548) ring. beilstein-journals.org Another innovative approach is the direct C–H functionalization of alcohols, which could streamline the synthesis by avoiding multi-step preparations of substrates. acs.org

Synthetic MethodologyPotential Advantages for this compound Synthesis
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, potential for asymmetric synthesis.
C–H Functionalization Increased atom economy, reduced synthetic steps, access to novel precursors.
Epoxide Ring Expansion Utilization of readily available epoxide starting materials, stereospecific transformations.
[2+2] Cycloadditions Direct formation of the oxetane ring, potential for photochemical control. beilstein-journals.org

Development of Multi-functional Analogues with Synergistic Properties

The modular nature of this compound provides a fertile ground for the design and synthesis of multi-functional analogues. By strategically modifying either the aniline (B41778) ring or the ethyl group on the oxetane, new molecules with synergistic properties can be developed for applications in medicinal chemistry and materials science.

In the context of drug discovery, the oxetane moiety can serve as a scaffold to improve pharmacokinetic properties, while the aniline can be functionalized to interact with specific biological targets. nih.gov For example, the amino group of the aniline could be acylated or alkylated to introduce pharmacophores that target kinases, enzymes, or receptors. The ethyl group on the oxetane could be replaced with other functionalities to fine-tune steric and electronic properties, potentially leading to enhanced target binding or improved metabolic profiles.

Analogue ModificationPotential Synergistic PropertyTarget Application
Aniline Ring Substitution Enhanced biological activity and selectivityKinase inhibitors, GPCR modulators
Oxetane Side-Chain Variation Improved solubility and metabolic stabilityDrug delivery systems, bioisosteric replacement
Polymerizable Aniline Group Combined mechanical and optical propertiesElectroactive polymers, smart materials

Integration into Advanced Hybrid and Composite Material Systems

The distinct chemical functionalities of this compound make it an attractive candidate for integration into advanced hybrid and composite materials. The aniline moiety can be polymerized to form polyaniline, a well-known conducting polymer, while the oxetane ring can impart desirable properties such as increased polarity and improved processability.

Future research could focus on the synthesis of oxetane-functionalized polyanilines . These materials could exhibit a unique combination of electrical conductivity from the polyaniline backbone and enhanced solubility and film-forming properties due to the polar oxetane side chains. Such hybrid materials could find applications in organic electronics, sensors, and anti-corrosion coatings.

Furthermore, the oxetane ring itself can undergo ring-opening polymerization under certain conditions, offering a pathway to novel polyethers. acs.org Investigating the copolymerization of this compound with other monomers could lead to the development of new classes of functional polymers with tunable thermal, mechanical, and optical properties.

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Probes

A deeper understanding of the reactivity and stability of the strained oxetane ring in this compound is crucial for its effective application. Advanced spectroscopic techniques can provide real-time insights into reaction mechanisms and molecular dynamics.

Time-resolved spectroscopy , operating on femtosecond and picosecond timescales, can be employed to study the excited-state dynamics of the molecule, particularly in the context of photochemical reactions such as the Paternò-Büchi reaction or photoredox-catalyzed syntheses. nih.govresearchgate.net This can help in elucidating the reaction pathways and identifying transient intermediates.

In-situ NMR and IR spectroscopy can be used to monitor the progress of reactions involving the synthesis or modification of the molecule, providing valuable kinetic and mechanistic data. These techniques would be particularly useful for optimizing reaction conditions and understanding the stability of the oxetane ring under various chemical environments.

Synergistic Computational and Experimental Design for Novel Applications

The rational design of novel applications for this compound can be significantly accelerated through a synergistic approach that combines computational modeling and experimental validation. nih.gov

Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. nih.gov Computational screening of virtual libraries of analogues can help in identifying candidates with desired properties for specific applications, such as optimized binding affinity to a biological target or enhanced electronic properties for materials applications.

These computational predictions can then guide the experimental synthesis and characterization of the most promising candidates. This iterative cycle of computational design and experimental feedback can streamline the discovery process, saving time and resources while fostering innovation in the development of new molecules and materials based on the this compound scaffold.

Research PhaseComputational ApproachExperimental Validation
Lead Identification Virtual screening, molecular dockingHigh-throughput screening, binding assays
Analogue Optimization DFT calculations, QSAR modelingSynthesis of targeted analogues, property characterization
Mechanistic Studies Transition state analysis, reaction path modelingKinetic studies, spectroscopic analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3-Ethyloxetan-3-yl)methoxy)aniline, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-Ethyloxetan-3-ylmethanol and a nitroarene precursor, followed by reduction to the aniline derivative. Key steps include:

  • Precursor Activation : Use activating groups (e.g., nitro) on the aromatic ring to facilitate substitution. highlights similar oxetane derivatives synthesized via nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Reduction Strategy : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄ with NiCl₂) can convert nitro intermediates to anilines. demonstrates 90–95% yields for analogous aniline derivatives using these methods .
  • Yield Optimization : Purify intermediates via column chromatography and control reaction stoichiometry (1:1.2 molar ratio of oxetane methanol to nitroarene).

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the oxetane ring conformation. provides a template for similar aniline derivatives, emphasizing the importance of slow ethanol recrystallization to obtain high-quality crystals .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.2–3.5 ppm) and oxetane methylene groups (δ 4.1–4.3 ppm). Compare with computed spectra from .
  • HRMS : Validate molecular formula (C₁₂H₁₇NO₂) with <2 ppm error.

Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The aniline group is prone to oxidation. Use controlled conditions (e.g., H₂O₂/Fe³⁺) to avoid over-oxidation to nitroso or quinone byproducts. notes that electron-donating groups (e.g., methoxy) stabilize intermediates during oxidation .
  • Reduction : Catalytic hydrogenation preserves the oxetane ring but reduces sensitive functional groups. For selective reductions, employ NaBH₄/CeCl₃ to target specific sites without ring opening .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to map electron density. The methoxy group directs EAS to the para position, while steric effects from the oxetane may favor meta substitution in constrained systems. Compare with , which analyzes substituent effects in similar anilines .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways.

Q. What strategies resolve contradictions in purity assessments of this compound across analytical methods?

  • Methodological Answer :

  • Multi-Method Validation : Combine HPLC (C18 column, acetonitrile/water gradient), GC-MS (for volatile impurities), and ¹H NMR (quantitative integration). and emphasize discrepancies in purity due to residual solvents or isomeric byproducts .
  • Standardization : Use certified reference materials (CRMs) from accredited suppliers to calibrate instruments.

Q. How does the oxetane ring influence the biological activity of this compound in drug discovery contexts?

  • Methodological Answer :

  • Pharmacophore Modeling : The oxetane enhances metabolic stability and solubility. describes urea derivatives of similar anilines with improved pharmacokinetic profiles .
  • In Vitro Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization. Compare IC₅₀ values with non-oxetane analogs to isolate ring effects.

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when scaling up this compound production?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : At small scales, rapid mixing favors kinetic products. Larger batches may suffer from heat dissipation issues, leading to side reactions (e.g., oxetane ring opening). recommends rigorous temperature monitoring and controlled addition of reagents .
  • Purification Challenges : Scale-up often introduces polymeric byproducts. Use preparative HPLC or fractional crystallization ( ) .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of aniline vapors ( ) .
  • PPE : Nitrile gloves and safety goggles are mandatory. Aniline derivatives are suspected mutagens ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Ethyloxetan-3-yl)methoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-((3-Ethyloxetan-3-yl)methoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.